molecular formula C7H16N4O2 B1682903 Tilarginine CAS No. 17035-90-4

Tilarginine

Cat. No. B1682903
CAS RN: 17035-90-4
M. Wt: 188.23 g/mol
InChI Key: NTNWOCRCBQPEKQ-YFKPBYRVSA-N
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Description

Tilarginine is a small molecule that belongs to the class of organic compounds known as arginine and derivatives . These are compounds containing arginine or a derivative thereof resulting from the reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It has been investigated for the basic science, treatment, and diagnosis of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow .


Synthesis Analysis

Tilarginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways that are initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase .


Molecular Structure Analysis

The molecular formula of Tilarginine is C7H16N4O2 . It has an average mass of 188.227 Da and a monoisotopic mass of 188.127319 Da .

Scientific Research Applications

1. Treatment of Shock

Tilarginine, identified as L-N-monomethyl arginine (L-NMMA) or N(G)-monomethyl-L-arginine HCL, is primarily researched for its role in the treatment of various forms of shock, including septic shock and cardiogenic shock complicating myocardial infarction. Despite the initial promise due to its role as a non-selective inhibitor of nitric oxide synthase (NOS), studies have shown mixed results. For instance, it was found that L-NMMA therapy led to excess mortality, particularly at higher doses, in septic shock. In contrast, its effects in cardiogenic shock were neutral, indicating no significant benefit or harm. This discrepancy in outcomes highlights the complexity of its therapeutic application and the need for further research, possibly at lower doses or in combination with other treatments (Howes & Brillante, 2008).

2. Cardiogenic Shock Treatment

The TRIUMPH study explored tilarginine's efficacy in reducing mortality in patients with myocardial infarction complicated by refractory cardiogenic shock. The study showed that although tilarginine increased systolic blood pressure, it did not significantly affect mortality rates. This trial suggested stopping further trials using non-specific inhibitors of nitric oxide synthase like tilarginine in cardiogenic shock and possibly in other cardiovascular areas (Salem & Mebazaa, 2007).

3. Impact on Cardiovascular Health

The study of arginine metabolism, closely related to tilarginine, has revealed its role in various chronic diseases characterized by reduced synthesis of endothelial nitric oxide, leading to vascular disease and atherosclerosis. The investigation of specific arginine metabolites like asymmetric dimethylarginine (ADMA) and homoarginine has shown potential in risk stratification and identification of novel therapeutic targets in cardiovascular diseases (Mangoni et al., 2019).

4. Arginine Dependence in Tumor Cells

Arginine's role in cellular physiology and its diverse dependence in tumor and normal cells have been a focus of research. Arginine deprivation, through enzyme-mediated approaches, can target specific vulnerabilities in tumor cells. This approach, involving enzymes like arginase and arginine deiminase, could be a potential strategy for the selective destruction of tumor cells dependent on arginine (Patil et al., 2016).

Mechanism of Action

Upon administration, Tilarginine binds to and inhibits NOS . This inhibition of NOS, a free radical signaling molecule that promotes angiogenesis, metastasis, and immunosuppression in the tumor microenvironment (TME), may abrogate the immunosuppressive TME, enhance tumor antigen-specific immune response and inhibit tumor cell proliferation .

Safety and Hazards

In a study named TRIUMPH, Tilarginine was administered to patients with acute myocardial infarction and cardiogenic shock . The study found no difference in 30-day all-cause mortality between patients who received Tilarginine and those who received a placebo . After 6 months, mortality rates were similar in the two groups .

Future Directions

Tilarginine has been investigated in clinical trials for its potential immunomodulating and antineoplastic activities . The majority of tau-targeting agents in clinical trials are immunotherapies . Future directions for Tilarginine could involve further investigation into its potential as an immunotherapy agent .

properties

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWOCRCBQPEKQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040560
Record name L-Monomethylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilarginine

CAS RN

17035-90-4
Record name NG-Monomethyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17035-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilarginine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Monomethylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Targinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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